9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine
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Overview
Description
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine is a synthetic organic compound that belongs to the purine class of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a cyclopropyl group, a phenylpiperazine moiety, and a purine core structure. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to a suitable precursor.
Purine Core Formation: Construction of the purine core through cyclization reactions.
Phenylpiperazine Attachment: Coupling of the phenylpiperazine moiety to the purine core.
The reaction conditions for each step may vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques to achieve the desired quality and consistency.
Chemical Reactions Analysis
Types of Reactions
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
9-cyclopropyl-6-(4-methylpiperazin-1-yl)-9H-purine: Similar structure with a methyl group instead of a phenyl group.
9-cyclopropyl-6-(4-ethylpiperazin-1-yl)-9H-purine: Similar structure with an ethyl group instead of a phenyl group.
9-cyclopropyl-6-(4-benzylpiperazin-1-yl)-9H-purine: Similar structure with a benzyl group instead of a phenyl group.
Uniqueness
The uniqueness of 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylpiperazine moiety, in particular, may enhance its interactions with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-2-4-14(5-3-1)22-8-10-23(11-9-22)17-16-18(20-12-19-17)24(13-21-16)15-6-7-15/h1-5,12-13,15H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHZGQKZGXNJSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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